9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene
Description
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (C₂₂H₁₅NO₂, molecular weight: 325.367 g/mol) is a fluorene-based derivative featuring a conjugated system with a 2-nitrophenyl group attached via a propenylidene bridge in the E-configuration . The rigid planar structure of the fluorene core, combined with the electron-withdrawing nitro group, imparts unique electronic and optical properties, making it relevant for applications in organic electronics and photophysical studies. Its IUPAC name is 9-[(2E)-3-(2-nitrophenyl)-2-propen-1-ylidene]-9H-fluorene, with ChemSpider ID 4834647 and CAS RN 4551-00-2 .
Structural characterization techniques such as X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, FTIR) are critical for analyzing its configuration and stability.
Properties
IUPAC Name |
9-[3-(2-nitrophenyl)prop-2-enylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRONXTELQQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene typically involves the reaction of fluorene with a nitrophenylpropene derivative under specific conditions . The reaction conditions often include the use of a base to deprotonate the fluorene, followed by the addition of the nitrophenylpropene derivative to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene is a complex organic compound featuring a fluorene backbone and a nitrophenyl group, with the chemical formula and a molecular weight of 345.36 g/mol. The compound includes a prop-2-en-1-ylidene moiety connecting the nitrophenyl group to the fluorene core. This unique structure makes it suitable for various applications in organic chemistry and materials science.
Scientific Research Applications
Organic Electronics
- This compound is used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells because of its electronic properties.
Biological Activities
- Compounds with structures similar to this compound have demonstrated anticancer and antibacterial effects.
- Interaction studies suggest that this compound may interact with specific proteins or enzymes within biological systems, influencing apoptosis and cell proliferation. Further research is needed to characterize these interactions and their implications for drug design.
Data Table: Structural Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9H-Fluorene | Polycyclic aromatic hydrocarbon | Base structure without substituents |
| 2-Nitrofluorene | Fluorene with a nitro group at position 2 | Directly related but simpler structure |
| 9-(3-Nitrophenyl)fluorene | Fluorene with a nitrophenyl substituent | Similar substitution pattern |
| 9-(Phenylethylene)fluorene | Contains an ethylene bridge | Different connectivity |
| 9H-Fluorenone | A ketone derivative of fluorene | Functional group changes reactivity |
This table highlights the uniqueness of this compound, particularly due to its specific arrangement of functional groups that contribute to its distinct chemical behavior and potential applications.
Mechanism of Action
The mechanism of action of 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene with the closely related compound (2Z)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydrazine (DNEAA) and its metal complexes :
| Property | This compound | DNEAA (C₁₅H₁₀N₄O₆) | DNEAA-V(II) Complex | DNEAA-Ni(II) Complex |
|---|---|---|---|---|
| Molecular Formula | C₂₂H₁₅NO₂ | C₁₅H₁₀N₄O₆ | C₁₅H₈N₄O₆V | C₁₅H₈N₄O₆Ni |
| Molecular Weight (g/mol) | 325.37 | ~366.28 (estimated) | ~403.17 | ~405.93 |
| Key Functional Groups | Fluorene, nitro, propenylidene | Hydrazine, 2,4-dinitrophenyl, propenylidene | Metal-coordinated hydrazine | Metal-coordinated hydrazine |
| Coordination Geometry | N/A | N/A | Hexagonal | Hexagonal |
| Biological Activity | Not reported | SARS-CoV-2 protease inhibition | Enhanced antiviral activity | Enhanced antiviral activity |
Research Findings and Implications
- Structural Insights : The fluorene derivative’s planar structure contrasts with DNEAA’s flexible hydrazine backbone, impacting their respective stacking behaviors and solubility .
- Methodology : Programs like SHELXL and ORTEP-III are critical for resolving crystallographic details, though these tools are underutilized in studies of the fluorene compound.
Biological Activity
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene is a novel organic compound characterized by a fluorene backbone linked to a nitrophenyl group through a prop-2-en-1-ylidene moiety. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
- Chemical Formula : C22H15NO2
- Molecular Weight : 345.36 g/mol
- IUPAC Name : (E)-9-(3-(2-nitrophenyl)allylidene)-9H-fluorene
Research indicates that this compound may influence several cellular pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Proliferation Inhibition : Studies suggest that the compound may inhibit cell proliferation by interfering with DNA replication processes, potentially through interactions with topoisomerase enzymes .
- Antibacterial Activity : The nitrophenyl group is known for its antibacterial properties, which may contribute to the overall bioactivity of this compound.
Interaction Studies
Interactions with specific proteins or enzymes within biological systems have been noted. These interactions could elucidate the compound's mechanism of action in therapeutic contexts, particularly regarding its anticancer and antibacterial effects.
Anticancer Activity
A study investigating the antiproliferative effects of similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values indicating potent activity against HeLa and A549 cells, suggesting that this compound could possess comparable efficacy .
Antibacterial Effects
Research has shown that compounds with structural similarities exhibit antibacterial properties against a range of pathogens. The presence of the nitrophenyl group enhances these effects, making it a candidate for further exploration in antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9H-Fluorene | Polycyclic aromatic hydrocarbon | Base structure without substituents |
| 2-Nitrofluorene | Fluorene with a nitro group at position 2 | Directly related but simpler structure |
| 9-(3-Nitrophenyl)fluorene | Fluorene with a nitrophenyl substituent | Similar substitution pattern |
| 9H-Fluorenone | Ketone derivative of fluorene | Functional group changes reactivity |
This table illustrates the uniqueness of this compound due to its specific arrangement of functional groups, contributing to its distinct chemical behavior and potential applications.
Q & A
Q. What are the recommended synthetic routes for preparing 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or Wittig-type reactions . For Suzuki coupling, use a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with 9-fluorenyl boronic acid derivatives and 2-nitrophenyl-substituted alkenyl halides. Optimize solvent systems (e.g., toluene/water mixtures) and base (e.g., K₂CO₃) to enhance yield. For Wittig reactions, employ fluorene-derived ylides and nitro-substituted aldehydes under inert atmospheres. Monitor reaction progress via TLC and purify using column chromatography with silica gel and ethyl acetate/petroleum ether gradients .
Q. How can structural characterization of this compound be performed to confirm its geometry and purity?
Answer:
- X-ray crystallography : Use SHELX software for structure refinement from single-crystal diffraction data. Key parameters include bond angles and torsion angles to confirm the conjugated enamine system and nitro group orientation .
- GC-MS : Analyze purity and molecular weight using electron ionization (EI) at 70 eV, comparing the exact mass (calc. 323.06 g/mol) to experimental results .
- NMR : Assign peaks for fluorene protons (δ 7.2–7.8 ppm) and nitro-substituted alkene protons (δ 6.5–7.0 ppm) in CDCl₃ .
Q. What analytical techniques are suitable for assessing the compound’s purity and stability under varying conditions?
Answer:
- HPLC : Use C18 columns with UV detection at 254 nm to monitor degradation products.
- Thermogravimetric analysis (TGA) : Determine thermal stability by heating at 10°C/min under N₂.
- FTIR : Track nitro group vibrations (~1520 cm⁻¹ for NO₂ asymmetric stretching) to detect decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Answer: Perform density functional theory (DFT) calculations using GAMESS to:
Q. What strategies resolve contradictions between experimental data (e.g., XRD vs. NMR) and computational predictions?
Answer:
Q. How does the nitro group’s position influence the compound’s electrochemical behavior in optoelectronic applications?
Answer:
Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?
Answer:
Q. How can substituent effects (e.g., fluorine vs. methyl groups) be systematically studied to tune photophysical properties?
Answer:
Q. What mechanistic insights guide the optimization of catalytic reactions involving this compound?
Answer:
- Kinetic studies : Use in situ IR to monitor nitro group reduction intermediates.
- Isotopic labeling : Introduce ¹⁵N in the nitro group to track reaction pathways via MS/MS fragmentation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
